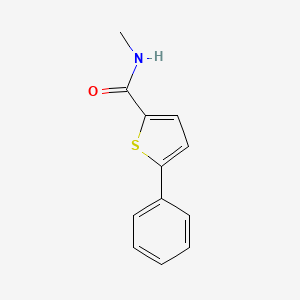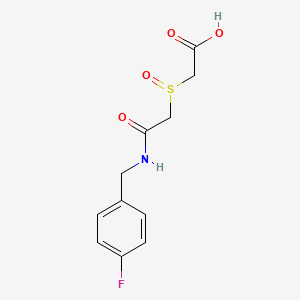![molecular formula C12H13NO2S B3128344 4-[(4-Methylphenyl)methyl]thiomorpholine-3,5-dione CAS No. 338953-62-1](/img/structure/B3128344.png)
4-[(4-Methylphenyl)methyl]thiomorpholine-3,5-dione
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “4-[(4-Methylphenyl)methyl]thiomorpholine-3,5-dione” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure of this compound is further characterized by the presence of a methylphenyl group and a thiomorpholine-3,5-dione group.Wirkmechanismus
The mechanism of action of MMTD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer growth. MMTD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. Additionally, MMTD has been found to induce apoptosis (programmed cell death) in cancer cells, which is believed to be one of the mechanisms by which it inhibits cancer growth.
Biochemical and Physiological Effects:
MMTD has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MMTD can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that MMTD can inhibit tumor growth, reduce inflammation, and improve antioxidant status. However, the toxicity and pharmacokinetics of MMTD have not been fully characterized, and further studies are needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MMTD in lab experiments is its relatively low cost and easy availability. MMTD is a stable and crystalline compound that can be easily synthesized and purified. It has also been shown to be effective against a wide range of biological targets, making it a versatile compound for various applications. However, one of the limitations of using MMTD in lab experiments is its potential toxicity and lack of pharmacokinetic data. Further studies are needed to determine the optimal dose and route of administration for MMTD in different applications.
Zukünftige Richtungen
There are several future directions for the research on MMTD. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This will help to elucidate its mode of action and facilitate the development of more potent and selective analogs. Another direction is to investigate its safety and efficacy in animal models and humans. This will help to determine its potential use in various fields such as medicine, agriculture, and industry. Additionally, further studies are needed to optimize the synthesis and purification methods of MMTD and to develop new synthetic routes for its analogs.
Wissenschaftliche Forschungsanwendungen
MMTD has been extensively studied for its potential use as a bioactive compound in various fields such as medicine, agriculture, and industry. In medicine, MMTD has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In agriculture, MMTD has been investigated for its potential use as a fungicide and insecticide. It has been found to be effective against a wide range of plant pathogens and insect pests, making it a potential alternative to conventional chemical pesticides. In industry, MMTD has been studied for its potential use as a polymer stabilizer and UV absorber.
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)methyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9-2-4-10(5-3-9)6-13-11(14)7-16-8-12(13)15/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTJEMJWQWYPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CSCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(E)-2-(4-fluorophenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3128270.png)

![2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3128285.png)
![N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide](/img/structure/B3128297.png)
![4-bromo-N-[[5-(2-phenoxyethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3128300.png)
![Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B3128304.png)

![Ethyl 3-amino-3-[2-(3-pyridinylcarbonyl)hydrazino]acrylate](/img/structure/B3128318.png)
![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfinyl]acetic acid](/img/structure/B3128349.png)
![2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3128356.png)
![N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B3128359.png)
![3-[(Z)-methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one](/img/structure/B3128361.png)
![2-[5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile](/img/structure/B3128367.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B3128369.png)